4-Ethynyl-3-methylpyridine
Description
Properties
IUPAC Name |
4-ethynyl-3-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-3-8-4-5-9-6-7(8)2/h1,4-6H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXBMEVYOBWMBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719398 | |
| Record name | 4-Ethynyl-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30413-60-6 | |
| Record name | 4-Ethynyl-3-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30413-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethynyl-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-3-methylpyridine typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and a terminal alkyne. For this compound, the starting materials are 4-bromo-3-methylpyridine and ethynyltrimethylsilane. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, like copper(I) iodide, under an inert atmosphere. The reaction is usually performed in a solvent like tetrahydrofuran or dimethylformamide, with a base such as triethylamine to facilitate the coupling.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale Sonogashira coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group, leading to the formation of 4-formyl-3-methylpyridine.
Reduction: The ethynyl group can be reduced to an ethyl group, resulting in 4-ethyl-3-methylpyridine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to
Biological Activity
4-Ethynyl-3-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structural features, including an ethynyl group and a methyl substituent on the pyridine ring, suggest that it may interact with biological targets in a significant manner. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyridine ring with an ethynyl group at the 4-position and a methyl group at the 3-position. This configuration imparts specific electronic and steric properties that influence its reactivity and biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 133.15 g/mol |
| Structure | This compound |
| Solubility | Soluble in organic solvents |
| Reactivity | Participates in nucleophilic addition and cross-coupling reactions |
The biological activity of this compound is hypothesized to arise from its ability to form covalent bonds with specific molecular targets, particularly enzymes. The ethynyl group can engage in nucleophilic attacks, while the nitrogen atom in the pyridine ring may participate in coordination with metal centers or other biomolecules. This dual reactivity enhances its potential as a pharmacological agent.
Case Studies
- Cysteine-Targeted Bioconjugation : A study demonstrated that alkynyl-pyridine reagents could react selectively with cysteine-tagged proteins, leading to the development of stable antibody-drug conjugates . This highlights the potential for this compound in targeted drug delivery systems.
- Synthesis of Antagonists : The compound has been utilized as a building block in the synthesis of mGlu5 receptor antagonists, indicating its utility in developing pharmacological agents targeting neurological conditions .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Fluoro-3-methylpyridine | Fluorine substitution | Potential enzyme inhibitor |
| 4-Ethynyl-2-fluoro-3-methylpyridine | Incorporates fluorine enhancing reactivity | Anticancer activity |
| 2-Ethynyl-3-fluoro-5-methylpyridine | Different substitution pattern | Varies based on substitutions |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-Ethynyl-3-methylpyridine with structurally related pyridine derivatives, focusing on substituent effects, physical properties, and reactivity.
Structural Analogues and Substituent Effects
Key analogues include:
- 4-Chloro-3-methylpyridine : The electron-withdrawing chloro group reduces ring electron density, increasing resistance to electrophilic substitution but decreasing solubility in polar solvents compared to methyl or ethynyl substituents.
- 3-Methyl-4-(trimethylsilylethynyl)pyridine : The bulky trimethylsilyl (TMS) group protects the ethynyl moiety, reducing reactivity in cross-coupling reactions but improving stability during synthesis .
- 4-Methoxy-3-methylpyridine : The methoxy (-OCH₃) group is electron-donating, enhancing ring basicity and solubility in polar solvents relative to ethynyl or chloro derivatives .
Physical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Solubility Trends |
|---|---|---|---|---|
| This compound | ~133.16 | Not reported | -C≡CH, -CH₃ | Moderate in organic solvents |
| 4-Chloro-3-methylpyridine | ~141.59 | ~268–287 | -Cl, -CH₃ | Low in water, high in DMF |
| 3-Methyl-4-(TMS-ethynyl)pyridine | ~219.38 | Not reported | -C≡C-Si(CH₃)₃, -CH₃ | High in non-polar solvents |
| 4-Methoxy-3-methylpyridine | ~137.18 | Not reported | -OCH₃, -CH₃ | High in polar aprotic solvents |
Notes:
- Ethynyl groups contribute to lower melting points compared to chloro derivatives due to reduced intermolecular forces (e.g., 4-Chloro-3-methylpyridine melts at 268–287°C, while ethynyl analogues are likely liquids or low-melting solids) .
- Methyl groups enhance solubility in lipophilic environments, whereas methoxy or ethynyl groups balance polar and non-polar interactions .
Chemical Reactivity
- This compound: The ethynyl group participates in Huisgen cycloaddition (click chemistry) and Sonogashira coupling, enabling conjugation with azides or aryl halides. The methyl group sterically hinders ortho-substitution but mildly donates electrons via hyperconjugation .
- 4-Chloro-3-methylpyridine : Chloro substituents facilitate nucleophilic aromatic substitution (e.g., with amines or alkoxides) but are inert toward cross-coupling without metal catalysts .
- 3-Methyl-4-(TMS-ethynyl)pyridine : The TMS group requires deprotection (e.g., with fluoride ions) to liberate the reactive ethynyl group, adding a synthetic step compared to unprotected ethynyl derivatives .
Spectroscopic Characteristics
- IR Spectroscopy : Ethynyl C≡C stretches appear near 2100 cm⁻¹, distinct from C-Cl (600–800 cm⁻¹) or C-O (1250 cm⁻¹ for methoxy) stretches .
- ¹H NMR : Methyl protons resonate at δ 2.3–2.6, while ethynyl protons (if present) appear at δ 2.5–3.3. Chloro-substituted pyridines show deshielded ring protons due to electron withdrawal .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Ethynyl-3-methylpyridine, and how are key intermediates characterized?
- Methodology :
- Sonogashira Coupling : Use palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) with copper iodide as a co-catalyst in a mixture of triethylamine and THF. React 3-methyl-4-iodopyridine with trimethylsilylacetylene, followed by deprotection with TBAF to yield the ethynyl group .
- Characterization : Confirm intermediate structures via -NMR (e.g., ethynyl proton at δ 2.5–3.5 ppm) and GC-MS. Final purity is assessed by HPLC (>95%) .
- Data Table :
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Iodination | I₂, HIO₃, H₂SO₄ | 75–85 |
| Coupling | Pd(PPh₃)₂Cl₂, CuI | 60–70 |
| Deprotection | TBAF, THF | 90–95 |
Q. What safety protocols are critical for handling this compound?
- Methodology :
- GHS Classification : Category 4 acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles, fume hood) and avoid skin contact .
- Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent degradation .
Q. Which analytical techniques are most effective for structural confirmation of this compound?
- Methodology :
- NMR Spectroscopy : -NMR to identify the ethynyl carbon (δ 70–85 ppm) and methyl group (δ 20–25 ppm).
- Mass Spectrometry : ESI-MS for molecular ion peak ([M+H]⁺ at m/z 146.1) .
- FT-IR : Ethynyl C≡C stretch at ~2100 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodology :
- Solvent Screening : Test solubility in DMSO, THF, and aqueous buffers (pH 4–10) using UV-Vis spectroscopy. Note discrepancies due to impurities or hydration states .
- Purity Checks : Correlate HPLC purity (>98%) with solubility in DMSO (≥50 mg/mL) .
- Example Workflow :
- Dissolve 10 mg in 1 mL solvent, centrifuge (10k rpm, 5 min), and quantify supernatant via absorbance at 254 nm.
Q. What strategies improve yield in palladium-catalyzed coupling reactions involving this compound?
- Methodology :
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) with ligands like XPhos to enhance turnover .
- Reaction Conditions : Use microwave-assisted synthesis (80°C, 30 min) to reduce side reactions .
- Data Table :
| Catalyst | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| PdCl₂(PPh₃)₂ | XPhos | 80 | 78 |
| Pd(OAc)₂ | None | 100 | 45 |
Q. How does the ethynyl group influence the electronic properties of 3-methylpyridine derivatives?
- Methodology :
- DFT Calculations : Compare HOMO-LUMO gaps of this compound vs. 3-methylpyridine. The ethynyl group reduces the gap by 0.8 eV, enhancing electrophilicity .
- Experimental Validation : Cyclic voltammetry shows a 0.3 V anodic shift in oxidation potential due to electron-withdrawing effects .
Q. What in vitro assays are suitable for probing the bioactivity of this compound?
- Methodology :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
